molecular formula C23H25N5O3 B2435429 N-isobutyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-55-7

N-isobutyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Numéro de catalogue B2435429
Numéro CAS: 1105231-55-7
Poids moléculaire: 419.485
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “N-isobutyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized and evaluated for their DNA intercalation activities as anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . For instance, the synthesis of a related compound, N-[4-(4-actophenylamino)-8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]benzamide, involved a mixture of N-(4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)benzamide, 4-Aminoacetophenone, and Et3N in toluene .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows these compounds to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]quinoxaline derivatives are diverse. For instance, the hydrogenation with NaBH4 excluded the possibility of formation of side product, 3-methyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine .

Applications De Recherche Scientifique

Antimicrobial Activity

Triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of pathogens including Gram-positive and Gram-negative bacteria, as well as fungal strains. Compounds within this class demonstrated moderate to good activities, showing promise as antimicrobial agents. For example, specific derivatives showed potent antibacterial effects against S. aureus and activity against pathogenic yeast C. albicans, highlighting the potential of triazoloquinazoline derivatives in developing new antimicrobial agents (Pokhodylo et al., 2021).

Analgesic Activity

Research on the analgesic properties of triazoloquinazoline derivatives revealed that some newly synthesized compounds exhibit significant pain-relieving effects. The synthesis approach involved the creation of novel pyrazoles and triazoles bearing a quinazoline moiety, which were then tested for their analgesic activities. This study presents a foundation for the development of new analgesic drugs that could potentially offer alternatives to existing pain management options (Saad et al., 2011).

Inotropic Activity

In another study, 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides were synthesized and evaluated for their inotropic activity. This research aimed at discovering compounds that could positively influence heart muscle contractility. Among the synthesized derivatives, some showed favorable activity, indicating their potential utility in treating heart conditions by improving cardiac output (Liu et al., 2009).

Antioxidant and Antibacterial Properties

Additionally, benzothiazole-based triazoloquinazoline derivatives were synthesized and assessed for their antioxidant and antibacterial properties. The study involved docking these compounds with enzymes to predict their biological activity, followed by in vitro testing. Results demonstrated that some compounds exhibited significant antioxidant and antibacterial activities, suggesting their potential application in developing treatments for infections and oxidative stress-related conditions (Gadhave et al., 2020).

Mécanisme D'action

Target of Action

F3382-7170, also known as N-isobutyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, is a novel inhibitor that primarily targets the phosphoinositide 3-kinase (PI3K) and mammalian target of Rapamycin (mTOR) pathways . These pathways play crucial roles in cell growth, proliferation, and survival. The compound also inhibits activin receptor-like kinase 1 (ALK1), an important enzyme involved in angiogenesis .

Mode of Action

F3382-7170 interacts with its targets by binding to the active sites of the PI3K and mTOR enzymes, thereby inhibiting their activities . This results in the suppression of the downstream signaling pathways, leading to reduced cell growth and proliferation. The inhibition of ALK1 further disrupts angiogenesis, the process by which new blood vessels form from pre-existing vessels .

Biochemical Pathways

The PI3K/mTOR pathway is a key regulator of cell survival and proliferation. When F3382-7170 inhibits this pathway, it leads to a decrease in the phosphorylation of key downstream effectors such as AKT and S6 . This ultimately results in the inhibition of cell growth and proliferation. The inhibition of ALK1 disrupts the angiogenesis process, further hindering tumor growth .

Pharmacokinetics

The compound is known to exhibit significant in vivo efficacy following oral administration . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of the PI3K/mTOR pathway and ALK1 by F3382-7170 leads to significant tumor growth inhibition. In in vivo studies using xenograft models, F3382-7170 demonstrated significant tumor growth inhibition at doses of 5 mg/kg and 20 mg/kg . The compound also showed potent cytotoxicity activity against various cancer cell lines .

Orientations Futures

The future directions for research on [1,2,4]triazolo[4,3-a]quinoxaline derivatives could involve further exploration of their antimicrobial and antiviral potential . Additionally, more in-depth studies on their synthesis, structure-activity relationship, and mechanism of action could lead to the development of new biologically active entities for the treatment of various diseases .

Propriétés

IUPAC Name

2-methyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-14(2)12-24-20(29)17-9-10-18-19(11-17)28-22(25-26(4)23(28)31)27(21(18)30)13-16-7-5-15(3)6-8-16/h5-11,14H,12-13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIVXWKBYPXOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.